molecular formula C8H15ClN2O B7921856 (S)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone

(S)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone

Cat. No.: B7921856
M. Wt: 190.67 g/mol
InChI Key: VDDICQAKICFEMX-ZETCQYMHSA-N
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Description

(S)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone is a chiral small molecule characterized by a pyrrolidine ring substituted at the 3-position with a dimethylamino group and a chloroacetyl moiety at the 1-position. The (S)-configuration at the pyrrolidine ring’s 3-position is critical for its stereochemical interactions, particularly in pharmaceutical applications. This compound serves as a versatile intermediate in organic synthesis, especially in Friedel-Crafts alkylations and nucleophilic substitutions due to the reactive chlorine atom .

Properties

IUPAC Name

2-chloro-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O/c1-10(2)7-3-4-11(6-7)8(12)5-9/h7H,3-6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDICQAKICFEMX-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (S)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone typically involves the chloroacetylation of a pyrrolidine derivative. One common method starts with (S)-proline, which undergoes chloroacetylation followed by amidation of its carboxylate group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

(S)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Scientific Research Applications

(S)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone involves its interaction with biological targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

2-Chloro-1-[(2S)-2-(hydroxydiphenylmethyl)pyrrolidin-1-yl]ethanone (Compound 28)
  • Structure: Features a hydroxydiphenylmethyl group at the pyrrolidine’s 2-position instead of dimethylamino.
  • Synthesis : Prepared via Friedel-Crafts alkylation with 81% yield, indicating efficient methodology for chloroacetyl-pyrrolidine derivatives .
  • Key Difference: The bulky hydroxydiphenylmethyl group reduces reactivity in nucleophilic substitutions compared to the dimethylamino group in the target compound.
2-Chloro-1-(pyrrolidin-1-yl)ethanone
  • Structure : Lacks substituents on the pyrrolidine ring.
  • Synthesis : Produced using anhydrous AlCl₃ in dry dichloromethane (DCM) via Friedel-Crafts alkylation .
  • Key Difference: The absence of a dimethylamino group results in lower polarity and reduced solubility in polar solvents compared to the target compound.
2-Chloro-1-[3-(isopropyl-methyl-amino)pyrrolidin-1-yl]ethanone
  • Structure: Contains a branched isopropyl-methyl-amino group at the 3-position.
  • Key Difference : Increased steric hindrance from the isopropyl group may hinder reactivity in downstream reactions.

Stereochemical and Functional Group Modifications

(R)-2-Amino-1-((R)-3-hydroxypyrrolidin-1-yl)-2-phenylethanone
  • Structure : Incorporates a hydroxyl group and a phenyl ring, with (R)-configuration at both chiral centers.
  • Similarity Score : Structural similarity of 0.84 to the target compound .
N-((S)-2-((S)-3-Hydroxypyrrolidin-1-yl)-1-phenylethyl)-N-methyl-2,2-diphenylacetamide
  • Structure : Contains a hydroxypyrrolidine ring and aromatic diphenyl groups.
  • Similarity Score : 0.98, indicating near-identical stereochemical features .
  • Key Difference : The acetamide moiety and phenyl groups expand its application in receptor-targeted drug design.

Biological Activity

(S)-2-Chloro-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone, also known by its CAS number 1354007-39-8, is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC8H15ClN2O
Molecular Weight192.67 g/mol
IUPAC NameThis compound
InChI KeyZCGBBPLXKZJURC-ZDUSSCGKSA-N
CAS Number1354007-39-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process starts with the formation of the pyrrolidine ring, followed by the introduction of the chloro group and the dimethylamino substituent. The reaction conditions often require specific solvents and catalysts to achieve high yields and purity.

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules. It may function as an enzyme inhibitor by binding to active sites, thus preventing substrate interaction and subsequent catalysis. This mechanism is crucial for its potential therapeutic applications.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyrrolidine have been evaluated for their ability to induce apoptosis in cancer cells. In vitro assays demonstrated that these compounds can inhibit cell proliferation and trigger cell cycle arrest in cancer cell lines such as A549 and H1975, with IC50 values ranging from 39 to 48 μM .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro tests indicated that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it showed minimum inhibitory concentration (MIC) values of 75 µg/mL against Bacillus subtilis and Enterococcus faecalis, and <125 µg/mL against Escherichia coli and Pseudomonas aeruginosa .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of pyrrolidine derivatives, including this compound, against A549 lung cancer cells. The results indicated that these compounds effectively induced apoptosis through the upregulation of p21 expression, leading to G2/M phase cell cycle arrest .

Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial effects of various pyrrolidine derivatives against pathogenic bacteria. The findings revealed that halogenated pyrrolidines exhibited superior antibacterial activity compared to non-halogenated counterparts. This suggests that the presence of halogen substituents enhances bioactivity, which could be a critical factor in developing new antimicrobial agents .

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